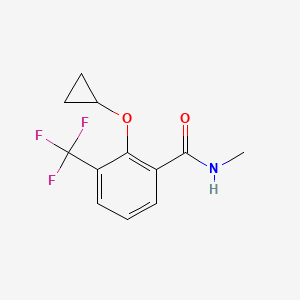
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in pharmaceuticals and agrochemicals .
準備方法
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides. Industrial production methods often involve multi-step synthesis, starting from commercially available benzamide derivatives and incorporating the desired functional groups through sequential reactions .
化学反応の分析
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups .
科学的研究の応用
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activities . The cyclopropoxy group may also contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N-methyl-3-(chloromethyl)benzamide: This compound has a chloromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
2-Cyclopropoxy-N-methyl-3-(methyl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various scientific and industrial applications .
特性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
2-cyclopropyloxy-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)8-3-2-4-9(12(13,14)15)10(8)18-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChIキー |
MPRDTTLBVSHOSR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















